Bienvenue dans la boutique en ligne BenchChem!

3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Lipophilicity Drug-likeness Membrane permeability

3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 1017781-35-9) is a halogenated 1,3-diaryl-1H-pyrazol-5-amine derivative with the molecular formula C15H12IN3 and a molecular weight of 361.18 g/mol. It belongs to the 5-aminopyrazole class, a privileged scaffold in medicinal chemistry recognized for its versatility as a kinase inhibitor motif and synthetic building block.

Molecular Formula C15H12IN3
Molecular Weight 361.18 g/mol
CAS No. 1017781-35-9
Cat. No. B1498992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine
CAS1017781-35-9
Molecular FormulaC15H12IN3
Molecular Weight361.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)I)N
InChIInChI=1S/C15H12IN3/c16-12-6-4-5-11(9-12)14-10-15(17)19(18-14)13-7-2-1-3-8-13/h1-10H,17H2
InChIKeyBGBSKFFBYFTNEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine: Structural and Procurement Characteristics


3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 1017781-35-9) is a halogenated 1,3-diaryl-1H-pyrazol-5-amine derivative with the molecular formula C15H12IN3 and a molecular weight of 361.18 g/mol [1]. It belongs to the 5-aminopyrazole class, a privileged scaffold in medicinal chemistry recognized for its versatility as a kinase inhibitor motif and synthetic building block [2]. The compound features a pyrazole core substituted at the N1 position with a phenyl group and at the C3 position with a 3-iodophenyl group, with a free 5-amino group available for further derivatization or target engagement. Its computed XLogP3 of 3.9 indicates substantially higher lipophilicity than the non-halogenated parent scaffold 1,3-diphenyl-1H-pyrazol-5-amine (XLogP3 3.2), a property attributable to the iodine substituent [3]. The compound is available through custom synthesis from multiple vendors, typically at 95–97% purity, and is supplied exclusively for research use .

Why 1,3-Diaryl-1H-pyrazol-5-amines Cannot Be Interchanged: The Case of 1017781-35-9


Within the 1,3-diaryl-1H-pyrazol-5-amine chemotype, three structural features critically determine biological and physicochemical behavior: (i) the presence and position of the iodine substituent on the C3-phenyl ring, (ii) the presence or absence of the N1-phenyl group, and (iii) additional substituents on the pyrazole C4 position. The meta-iodo substitution pattern of 3-(3-iodophenyl)-1-phenyl-1H-pyrazol-5-amine differentiates it from the para-iodo positional isomer (CAS 1017781-34-8), which may exhibit altered target binding geometry and electronic distribution . Removing the N1-phenyl group, as in 3-(3-iodophenyl)-1H-pyrazol-5-amine (CAS 502132-87-8), reduces computed LogP by approximately 2 log units, fundamentally altering membrane permeability and pharmacokinetic profile . The iodine atom itself, with its large van der Waals radius (1.98 Å) and polarizable electron cloud, confers halogen bonding potential and synthetic versatility through cross-coupling reactions that cannot be replicated by non-halogenated analogs such as 1,3-diphenyl-1H-pyrazol-5-amine (CAS 5356-71-8) [1]. These orthogonal differentiation axes mean that substituting any close analog will produce a molecule with meaningfully different property profiles, making informed procurement decisions essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine Against Closest Analogs


Meta-Iodo Substitution Confers 0.7 Log Unit Lipophilicity Advantage Over Non-Halogenated Parent Scaffold

The presence of the iodine atom at the meta position of the C3-phenyl ring increases the computed lipophilicity (XLogP3) of the target compound to 3.9, compared to 3.2 for the non-iodinated analog 1,3-diphenyl-1H-pyrazol-5-amine (CAS 5356-71-8), representing a +0.7 log unit difference [1] [2]. This increase is consistent with the well-established lipophilicity-enhancing effect of aryl iodine substitution, which contributes to altered membrane partitioning and target engagement properties within the 5-aminopyrazole chemotype .

Lipophilicity Drug-likeness Membrane permeability

Meta vs Para Iodine Positional Isomerism: Identical Molecular Formula, Divergent Electronic and Steric Profiles

The target compound 3-(3-iodophenyl)-1-phenyl-1H-pyrazol-5-amine and its para-iodo positional isomer 3-(4-iodophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 1017781-34-8) share the identical molecular formula (C15H12IN3) and molecular weight (361.18 g/mol), yet differ in the substitution position of the iodine atom on the C3-phenyl ring . In the broader pyrazole SAR literature, the position of halogen substitution on aryl rings has been shown to critically affect target binding. For example, in pyrazole-based CB1 cannabinoid receptor antagonists, a p-iodophenyl group at the pyrazole 5-position produced the most potent compound in the series, while alternative substitution patterns yielded different activity profiles [1]. In COX inhibition studies, the 3-iodophenyl vs 4-iodophenyl substitution on pyrazole scaffolds produced distinct IC50 values and selectivity indices [2].

Positional isomerism Structure-activity relationship Electronic effects

N1-Phenyl Substitution Increases Computed LogP by Approximately 2 Units Over N1-Unsubstituted Analog

The target compound, bearing an N1-phenyl substituent, has a computed LogP of 4.30730 (Chemsrc) / XLogP3 of 3.9 (PubChem), compared to a LogP of approximately 2.34–2.84 for 3-(3-iodophenyl)-1H-pyrazol-5-amine (CAS 502132-87-8), which lacks the N1-phenyl group and instead carries a hydrogen at this position . This represents a lipophilicity increase of approximately 1.5–2.0 log units attributable specifically to the N1-phenyl substitution. This magnitude of lipophilicity shift is pharmacokinetically relevant and distinguishes the target compound from N1-unsubstituted analogs in partitioning, protein binding, and metabolic stability assays .

N1-substitution Lipophilicity modulation Pharmacokinetic optimization

Iodine Substituent Enables Synthetic Diversification via Transition Metal-Catalyzed Cross-Coupling

The aryl iodide moiety at the meta position of the C3-phenyl ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling late-stage diversification of the pyrazole scaffold . This reactivity is absent in the non-halogenated analog 1,3-diphenyl-1H-pyrazol-5-amine (CAS 5356-71-8). Iodine is generally the most reactive halogen in oxidative addition with Pd(0), with relative reactivity following the order I > Br >> Cl, making iodo-substituted pyrazoles preferred substrates for sequential coupling strategies in medicinal chemistry programs [1]. The meta-iodo substitution pattern of the target compound further provides regiochemical control distinct from ortho- or para-iodo isomers, enabling the construction of differentially substituted biaryl systems [2].

Cross-coupling C-C bond formation Scaffold diversification

Iodine-Enhanced Halogen Bonding Potential for Target Engagement Optimization

The iodine atom at the meta position of the C3-phenyl ring possesses a pronounced sigma-hole due to its large polarizable electron cloud (van der Waals radius 1.98 Å), enabling halogen bonding interactions with backbone carbonyl oxygens or side-chain carboxylates in protein binding pockets . Halogenated pyrazoles are recognized as pharmaceutically privileged scaffolds due to enhanced binding affinity, metabolic stability, and bioavailability compared to non-halogenated analogs, with iodine providing the strongest halogen bonding potential among common halogens (I > Br > Cl > F) . In related pyrazole-based kinase and GPCR ligand series, iodine substitution has been associated with improved target binding potency compared to hydrogen or smaller halogen analogs, although direct quantitative data for this specific compound are not publicly available [1].

Halogen bonding Sigma-hole Protein-ligand interactions

Heavy Atom Mass Shift Enables Sensitive Mass Spectrometric Detection and Quantification

The monoisotopic mass of the target compound (361.00759 Da) is approximately 126 Da higher than that of the non-iodinated analog 1,3-diphenyl-1H-pyrazol-5-amine (235.11095 Da), due to the presence of the iodine atom (atomic mass ~126.9 Da) [1] [2]. This mass shift, combined with the characteristic M/(M+2) isotopic pattern of iodine (approximately 100:0 abundance ratio for ¹²⁷I), provides a distinctive mass spectrometric signature that facilitates sensitive detection and quantification in complex biological matrices using LC-MS/MS [3]. The iodine atom also positions this compound as a potential precursor for radioiodination (¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I/¹³¹I for preclinical studies), enabling applications in molecular imaging probe development.

Mass spectrometry Isotopic pattern Bioanalytical quantification

Application Scenarios for 3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine Based on Differentiated Properties


Medicinal Chemistry SAR Exploration of Iodine Positional Isomer Effects on Kinase or GPCR Target Binding

Researchers comparing meta-iodo (target compound) vs para-iodo (CAS 1017781-34-8) vs non-iodinated (CAS 5356-71-8) 1,3-diaryl-1H-pyrazol-5-amines can isolate the contribution of iodine position and presence to target binding affinity and selectivity. The XLogP3 difference of 0.7 units between the target compound and the non-iodinated analog provides a measurable parameter for correlating lipophilicity changes with activity shifts [1]. For kinase inhibitor programs, where pyrazole-5-amines are established hinge-binding scaffolds as demonstrated in Vertex patent US 6,750,239, the iodine substituent may form halogen bonds with backbone carbonyl groups or occupy hydrophobic sub-pockets in the ATP binding site [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

The meta-iodophenyl moiety serves as a synthetic exit vector for constructing diverse biaryl, alkyne-linked, or amine-linked analog libraries via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, respectively [1]. This capability is absent in the non-halogenated parent scaffold 1,3-diphenyl-1H-pyrazol-5-amine. The meta-substitution pattern provides regiochemical control distinct from para-iodo analogs, enabling the exploration of different vectors in chemical space. For procurement, the compound's availability at 95–97% purity from vendors such as Bidepharm and MolCore supports its use as a building block for parallel synthesis workflows [2].

Development of Iodine-Containing Chemical Probes for Bioanalytical Method Validation

The characteristic monoisotopic mass of 361.00759 Da and the distinctive iodine isotopic pattern (M and M+2 peaks with unique abundance ratio) make this compound suitable as an internal standard or reference material for LC-MS/MS method development targeting halogenated pyrazole scaffolds [1]. Compared to the non-iodinated analog (monoisotopic mass 235.11 Da), the ~126 Da mass shift moves the analyte signal into a less congested region of the mass spectrum, reducing matrix interference from biological samples. The N1-phenyl substitution further increases lipophilicity (LogP ~4.3) relative to N1-unsubstituted analogs (LogP ~2.3), affecting chromatographic retention time and extraction recovery in bioanalytical workflows [2].

SPECT or PET Imaging Probe Precursor Development Leveraging Iodine Isotope Chemistry

As precedent from cannabinoid receptor antagonist programs demonstrated, iodinated pyrazole derivatives can serve as precursors for radioiodination to generate SPECT imaging agents [1]. The aryl iodide at the meta position of the C3-phenyl ring provides a site for isotopic exchange with ¹²³I (SPECT, t₁/₂ = 13.2 h) or ¹²⁴I (PET, t₁/₂ = 4.18 d), or for prosthetic group attachment via Click chemistry following initial cross-coupling modification. The N1-phenyl group contributes additional lipophilicity that may enhance blood-brain barrier penetration for CNS imaging applications. In related COX-2 imaging programs, radioiodinated pyrazole derivatives demonstrated selective uptake in inflamed tissues, validating this concept [2].

Quote Request

Request a Quote for 3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.